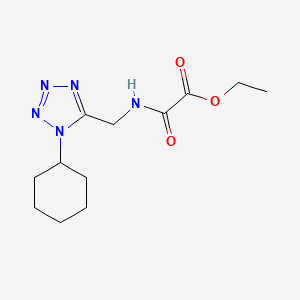

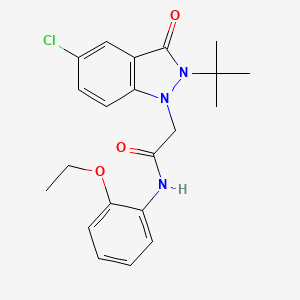

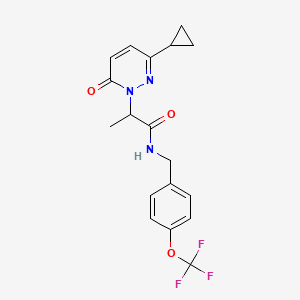

ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a cyclohexyl group attached to a tetrazol ring, which is a common structure in many pharmaceuticals due to its bioisosteric properties . The compound also contains an ethyl ester group, which could potentially make it more lipophilic and thus increase its bioavailability.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the tetrazol ring and the ester group. These groups can participate in a variety of interactions, including hydrogen bonding and dipole-dipole interactions .Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the physical and chemical properties of this compound. The presence of the ester group might make it relatively lipophilic, and the tetrazol ring could potentially make it a weak acid .Scientific Research Applications

Synthesis of 1,5-Disubstituted Tetrazoles

This compound can be used in the synthesis of 1,5-disubstituted tetrazoles . The synthesis involves an aldehyde, different amines, isocyanides, and as azide’s source the Trimethylsilylazide (TMSN 3 ), in water as solvent using as catalyst the tetradecyltrimethylammonium bromide (TTAB) with a load of (10% mole), which provides a hydrophobic micellar reaction site .

Synthesis of Novel Pyrrolo [2,1- a ]pyrazine Scaffolds

The compound can be used in a one-pot four-component condensation of 1- (2-bromoethyl)-1 H -pyrrole-2-carbaldehyde, amine, isocyanide and sodium azide at room temperature to synthesize novel pyrrolo [2,1- a ]pyrazine scaffolds .

Pharmaceutical Applications

Tetrazoles, such as this compound, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Bioisosteres of Carboxylic Acids

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to be used in the design of new drugs and other bioactive compounds.

Synthesis of 1H-1,2,3-Triazole Analogs

The compound can be used in the synthesis of 1H-1,2,3-triazole analogs . These analogs have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Material Science Applications

Tetrazoles are also used in material sciences due to their high energy properties . They are used in the development of potential explosives and rockets propellant components .

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against certain cell lines

Mode of Action

It is synthesized through a cascade process involving three sequential reactions: ugi-azide, bimolecular nucleophilic substitution (s n 2), and copper-catalyzed alkyne–azide reaction (cuaac) . This process leads to the formation of six new bonds (one C-C, four C-N, and one N-N) .

Biochemical Pathways

Compounds with similar structures have been involved in multicomponent reactions (mcrs), which are efficient synthetic strategies for the construction of biologically interesting compounds .

Result of Action

Similar compounds have shown several degrees of cell proliferation inhibition, particularly in compounds with cyclohexane and halogens in their structures .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[(1-cyclohexyltetrazol-5-yl)methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMMCVCKRLDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)